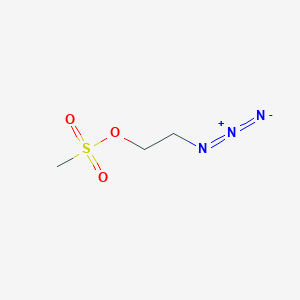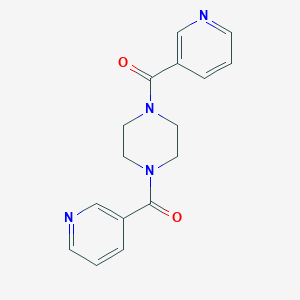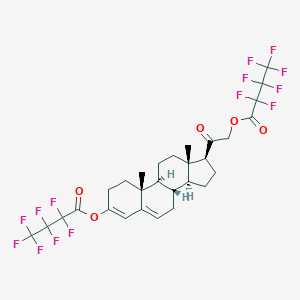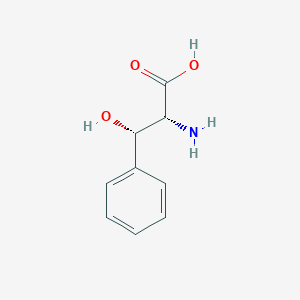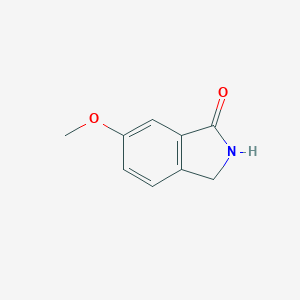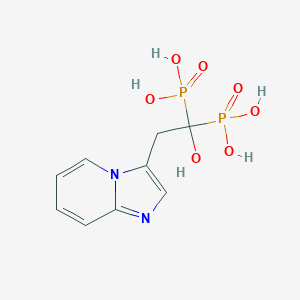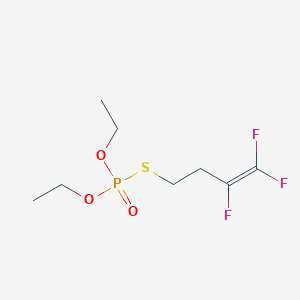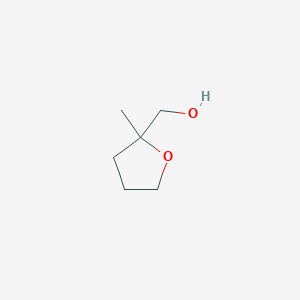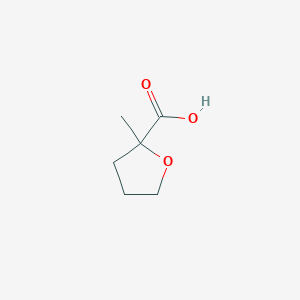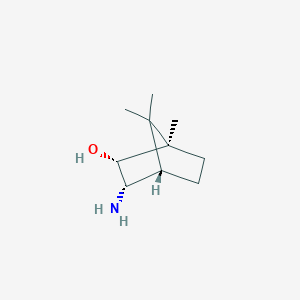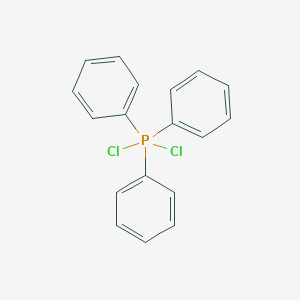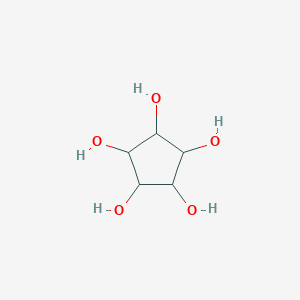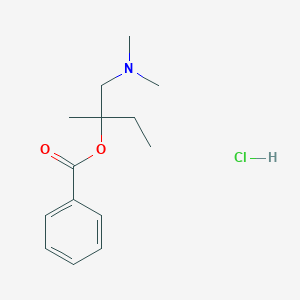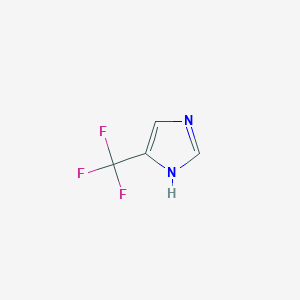
4-(三氟甲基)-1H-咪唑
描述
4-(Trifluoromethyl)-1H-imidazole is an organic compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring
科学研究应用
4-(Trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and materials with improved properties.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones under mild conditions . Another approach involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane in the presence of a fluoride source .
Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-1H-imidazole often employs scalable and cost-effective methods. The use of transition metal-catalyzed processes, such as palladium-catalyzed cross-coupling reactions, is common due to their efficiency and selectivity .
化学反应分析
Types of Reactions: 4-(Trifluoromethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoromethyltrimethylsilane in the presence of a fluoride source for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield trifluoromethylated derivatives .
作用机制
The mechanism of action of 4-(Trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Trifluoromethylphenol: Used in various chemical applications.
Uniqueness: 4-(Trifluoromethyl)-1H-imidazole is unique due to its imidazole ring structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
属性
IUPAC Name |
5-(trifluoromethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)3-1-8-2-9-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLGRTIPTPCKPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342920 | |
| Record name | 4-(Trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33468-69-8 | |
| Record name | 5-(Trifluoromethyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33468-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4(5)-(Trifluoromethyl)imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Trifluoromethyl)-1H-imidazole enhance the performance of perovskite solar cells?
A1: 4-(Trifluoromethyl)-1H-imidazole acts as a passivation agent in perovskite solar cells. [] It functions as a Lewis base due to its lone pair electrons and coordinates with Lewis acid Pb2+ present in the perovskite film. This interaction effectively reduces defect density and improves the crystallinity of the perovskite film, ultimately enhancing the power conversion efficiency (PCE) of the solar cell. []
Q2: What is the role of 4-(Trifluoromethyl)-1H-imidazole in drug discovery, particularly targeting p38 MAP kinase?
A2: Derivatives of 4-(Trifluoromethyl)-1H-imidazole, specifically N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives, have shown promising in vitro anti-inflammatory activity by inhibiting p38 MAP kinase. [] Molecular docking studies have helped elucidate the binding interactions between these derivatives and the p38 MAP kinase protein. [] Further structural modifications of these derivatives hold potential for developing new and improved p38 MAP kinase inhibitors. []
Q3: Can you provide information on the structure characterization of 4-(Trifluoromethyl)-1H-imidazole and its derivatives?
A3: While the provided abstracts do not detail the specific spectroscopic data for 4-(Trifluoromethyl)-1H-imidazole, they mention the use of techniques such as 1H NMR, 13C NMR, FTIR, and mass spectrometry to characterize the synthesized derivatives. [, ] These techniques help confirm the structures and provide information about the compound's functional groups and connectivity.
Q4: What is known about the stability of 4-(Trifluoromethyl)-1H-imidazole in perovskite solar cells?
A4: Research indicates that incorporating 4-(Trifluoromethyl)-1H-imidazole into perovskite solar cells not only enhances initial efficiency but also improves long-term stability. [] Perovskite solar cells containing this compound maintained a significantly higher percentage of their initial PCE after 30 days compared to control devices. [] This suggests that 4-(Trifluoromethyl)-1H-imidazole contributes to improved device longevity.
Q5: Are there any known Structure-Activity Relationship (SAR) studies related to 4-(Trifluoromethyl)-1H-imidazole derivatives and their biological activity?
A5: The research on p38 MAP kinase inhibitors highlights the importance of structural modifications on activity. [] While specific SAR details are not provided, the study emphasizes that modifications to the N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide scaffold can significantly impact the inhibitory potency against p38 MAP kinase. [] This suggests that systematic SAR studies are crucial for optimizing the activity of this class of compounds.
Q6: What analytical methods are used to characterize and quantify 4-(Trifluoromethyl)-1H-imidazole and its derivatives?
A6: The research papers mention the use of various analytical techniques for characterizing the synthesized compounds and assessing their purity. These techniques include 1H NMR, 13C NMR, FTIR, and mass spectrometry. [, ] Additionally, high-performance liquid chromatography (HPLC) is a common technique for separating, identifying, and quantifying compounds in complex mixtures and is likely employed in the analysis of these derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


